molecular formula C13H14ClNO3 B8712957 N-Cbz-D-proline chloride

N-Cbz-D-proline chloride

Cat. No.: B8712957
M. Wt: 267.71 g/mol
InChI Key: IBNYJZJSXDGJNG-NSHDSACASA-N
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Description

N-Cbz-D-proline chloride is a chiral compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a benzyl group, a chlorocarbonyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cbz-D-proline chloride typically involves the reaction of (S)-pyrrolidine-1-carboxylic acid with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

For industrial production, the synthesis can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of automated reactors and continuous flow systems to maintain consistent reaction parameters. Additionally, the use of more efficient purification methods, such as high-performance liquid chromatography (HPLC), can be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-Cbz-D-proline chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, alcohols), bases (triethylamine), solvents (dichloromethane).

    Reduction: Reducing agents (LiAlH4), solvents (ether).

    Oxidation: Oxidizing agents (KMnO4), solvents (water, acetone).

Major Products

Scientific Research Applications

N-Cbz-D-proline chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Cbz-D-proline chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved may include covalent modification of the target protein or non-covalent binding to active sites, leading to changes in the protein’s activity and function .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(chlorocarbonyl)pyrrolidine-1-carboxylate
  • Phenyl 2-(chlorocarbonyl)pyrrolidine-1-carboxylate
  • Ethyl 2-(chlorocarbonyl)pyrrolidine-1-carboxylate

Uniqueness

N-Cbz-D-proline chloride is unique due to its chiral nature and the presence of a benzyl group, which can influence its reactivity and interaction with molecular targets. This makes it a valuable compound for the synthesis of chiral drugs and other enantioselective applications .

Properties

Molecular Formula

C13H14ClNO3

Molecular Weight

267.71 g/mol

IUPAC Name

benzyl (2S)-2-carbonochloridoylpyrrolidine-1-carboxylate

InChI

InChI=1S/C13H14ClNO3/c14-12(16)11-7-4-8-15(11)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2/t11-/m0/s1

InChI Key

IBNYJZJSXDGJNG-NSHDSACASA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)Cl

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of compound 2.0 g of 1-(benzyloxycarbonyl)pyrrolidine-2-carboxylic acid (1.0 g, 4.01 mmol) in anhydrous dichloromethane (10 mL) was added dropwise thionyl chloride (0.573 g, 4.81 mmol) at 0° C. After the addition, the solution was stirred at room temperature overnight. Solvent was removed in vacuum to give benzyl 2-(chlorocarbonyl)pyrrolidine-1-carboxylate.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.573 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Oxalyl chloride (1.21 mL, 14.0 mmol) was added dropwise (15 minutes) to a 0° C. solution of N-carbobenzyloxy-D,L-proline (2.50 g, 10.0 mmol), dimethylformamide (1 drop, cat.) and methylene chloride (anhydrous, 25 mL) under a nitrogen atmosphere. The mixture was removed from the ice-bath and stirred at ambient temperature for 1 h. The reaction mixture was concentrated to afford 2.63 g (98%) of 2-chlorocarbonyl-pyrrolidine-1-carboxylic acid benzyl ester as an orange oil. The product was used directly in subsequent steps.
Quantity
1.21 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

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